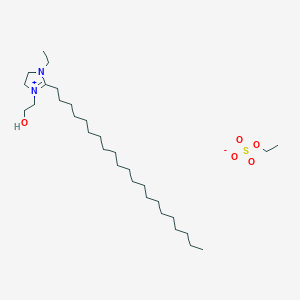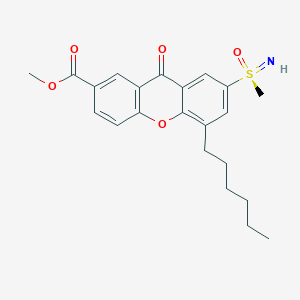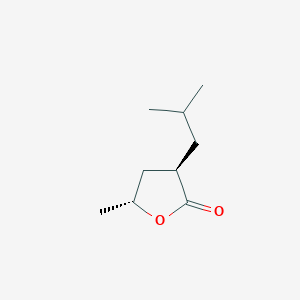
2-Isobutyl-gamma-valerolactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isobutyl-gamma-valerolactone is a chemical compound belonging to the class of lactones Lactones are cyclic esters that are commonly found in nature and are known for their diverse applications in various fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutyl-gamma-valerolactone typically involves the hydrogenation and subsequent cyclization of levulinic acid or its esters. This process can be carried out using bifunctional metal-acid catalysts under mild conditions. The reaction conditions often include temperatures lower than 200°C and pressures ≤ 1MPa, with secondary alcohols like isopropanol serving as hydrogen donors .
Industrial Production Methods: Industrial production of this compound can be achieved through catalytic transfer hydrogenation followed by cyclization (CTHC) of levulinic acid and its esters. This method is advantageous as it uses secondary alcohols as hydrogen donors, eliminating the need for external hydrogen sources and reducing the reliance on scarce noble metals .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Isobutyl-gamma-valerolactone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted lactones or esters
Applications De Recherche Scientifique
2-Isobutyl-gamma-valerolactone has a wide range of applications in scientific research:
Chemistry: Used as a green solvent and intermediate for the synthesis of high-value chemicals.
Biology: Investigated for its potential as a biodegradable solvent in biological systems.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of biopolymers, fuel additives, and as a flavoring agent
Mécanisme D'action
The mechanism of action of 2-Isobutyl-gamma-valerolactone involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and proteins, altering their activity.
Pathways Involved: It can participate in metabolic pathways, influencing the synthesis and degradation of biomolecules
Comparaison Avec Des Composés Similaires
Gamma-valerolactone (GVL): A closely related compound with similar properties and applications.
N-methyl-2-pyrrolidone (NMP): An aprotic, highly dipolar solvent.
Dimethylformamide (DMF): Another aprotic solvent with high dipolarity
Uniqueness: 2-Isobutyl-gamma-valerolactone stands out due to its lower toxicity and biodegradability compared to NMP and DMF. Its potential as a green solvent and its applications in sustainable industrial processes make it a valuable compound in the field of green chemistry .
Propriétés
Numéro CAS |
72845-84-2 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
(3R,5R)-5-methyl-3-(2-methylpropyl)oxolan-2-one |
InChI |
InChI=1S/C9H16O2/c1-6(2)4-8-5-7(3)11-9(8)10/h6-8H,4-5H2,1-3H3/t7-,8-/m1/s1 |
Clé InChI |
LOSCWWBVSMNURE-HTQZYQBOSA-N |
SMILES isomérique |
C[C@@H]1C[C@H](C(=O)O1)CC(C)C |
SMILES canonique |
CC1CC(C(=O)O1)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


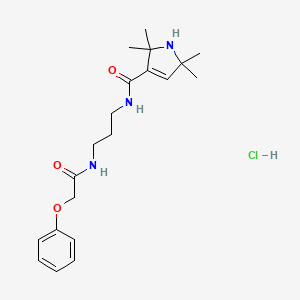


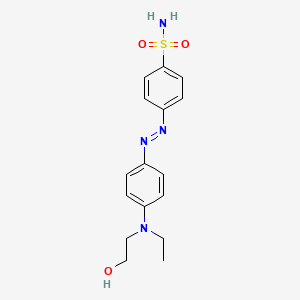

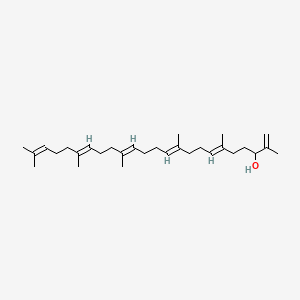
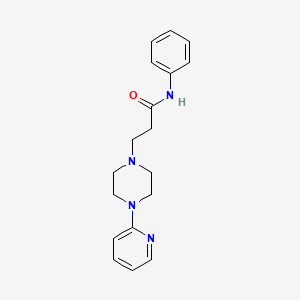

![2,3,5,5',6,6'-Hexahydro-2'-mercapto-2,6,6'-trithioxo[3,3'-BI-4H-thiopyran]-4,4'-dione](/img/structure/B12695598.png)

![Decyl 5-butyl-5-[[3-(decyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate](/img/structure/B12695605.png)
